Spectroscopic Blueprint of 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine: A Predictive Technical Guide
Spectroscopic Blueprint of 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine: A Predictive Technical Guide
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. The compound 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine, with its unique constellation of a substituted imidazole core, a flexible ether linkage, and a primary amine, presents a rich tapestry for spectroscopic investigation. The imidazole moiety itself is a well-known pharmacophore, and understanding the influence of its substituents is critical for predicting molecular interactions and physicochemical properties.
This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS)—for 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine. In the absence of published experimental spectra for this specific molecule, this document serves as an expert-level predictive blueprint. It is designed for researchers, scientists, and drug development professionals, explaining the causal relationships between the molecular structure and its expected spectral output. Every prediction is grounded in established spectroscopic principles and data from analogous structural motifs.
Molecular Structure and Atom Numbering
A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine is presented below, with atoms systematically numbered to facilitate unambiguous assignment in the subsequent analyses.
Caption: Molecular structure of 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine with atom numbering.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the electronic environment of each atom.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the imidazole ring proton, the flexible methoxyethyl side chain, and the amine protons. The chemical shifts (δ) are predicted based on the inductive effects of neighboring heteroatoms and the anisotropic effects of the aromatic rings.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Justification |
| Phenyl H (H10-H14) | 7.20 - 7.50 | Multiplet (m) | 5H | Protons on the phenyl ring, appearing in the typical aromatic region. The ortho, meta, and para protons will likely overlap to form a complex multiplet. |
| Imidazole H (H4) | ~7.10 | Singlet (s) | 1H | The sole proton on the imidazole ring. Its chemical shift is influenced by the adjacent nitrogen atoms and the C5-phenyl group. |
| Amine H (-NH₂) | 4.50 - 5.50 | Broad Singlet (br s) | 2H | The primary amine protons are exchangeable, leading to a broad signal. The exact shift is highly dependent on solvent and concentration. |
| N-Methylene (-N-CH₂ -CH₂-O) | ~4.10 | Triplet (t) | 2H | Methylene group directly attached to the imidazole nitrogen (N1), deshielded by the nitrogen atom. It will be split into a triplet by the adjacent methylene (C7) protons. |
| O-Methylene (-N-CH₂-CH₂ -O) | ~3.65 | Triplet (t) | 2H | Methylene group adjacent to the ether oxygen, deshielded by the oxygen. It will be split into a triplet by the adjacent methylene (C6) protons. |
| Methoxy H (-O-CH₃ ) | ~3.30 | Singlet (s) | 3H | The methyl group protons of the methoxy moiety, appearing as a sharp singlet as there are no adjacent protons to cause splitting.[1][2][3] |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. The chemical shifts are predicted based on hybridization (sp² vs. sp³) and the electronegativity of attached atoms (N, O).
| Carbon(s) | Predicted δ (ppm) | Justification |
| C2 (Imidazole) | ~150 | Carbon of the 2-aminoimidazole group, significantly downfield due to being bonded to three nitrogen atoms (in resonance). |
| C5 (Imidazole) | ~135 | Phenyl-substituted carbon of the imidazole ring.[4][5][6] |
| C9 (Phenyl, ipso) | ~134 | The ipso-carbon of the phenyl ring attached to the imidazole ring. |
| C10-C14 (Phenyl) | 125 - 129 | Aromatic carbons of the phenyl ring, expected to show 3-4 distinct signals in this region. |
| C4 (Imidazole) | ~122 | The C-H carbon of the imidazole ring. |
| C7 (-CH₂-O) | ~70 | Aliphatic carbon bonded to the electronegative oxygen atom.[7][8][9] |
| C8 (-O-CH₃) | ~59 | The methoxy group carbon, a typical value for an aliphatic ether.[7] |
| C6 (N-CH₂) | ~48 | Aliphatic carbon bonded to the imidazole nitrogen atom. |
Experimental Protocol: NMR Spectroscopy
A robust and standardized protocol is essential for acquiring high-quality, reproducible NMR data.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.[10][11][12][13]
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine is expected to be rich with information, confirming the presence of the amine, ether, and aromatic systems.
| Frequency (cm⁻¹) | Vibration | Functional Group | Expected Intensity |
| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Medium, Sharp (two bands) |
| 3100 - 3000 | C-H stretch | Aromatic (Phenyl & Imidazole) | Medium |
| 2950 - 2850 | C-H stretch | Aliphatic (-CH₂-, -CH₃) | Medium-Strong |
| 1650 - 1580 | N-H bend (scissoring) | Primary Amine (-NH₂) | Medium |
| 1600, 1475 | C=C stretch | Aromatic Ring | Medium (two bands) |
| ~1590 | C=N stretch | Imidazole Ring | Medium-Strong |
| 1250 - 1050 | C-N stretch | Aryl-N (imidazole), Alkyl-N | Medium-Strong |
| 1150 - 1085 | C-O-C stretch (asymmetric) | Ether (-CH₂-O-CH₃) | Strong |
References for IR data:[14][15][16][17][18][19][20][21][22]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR is a modern, convenient method for obtaining IR spectra of solid or liquid samples with minimal preparation.
-
Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (H₂O, CO₂) and instrumental noise.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the sample residue from the crystal using an appropriate solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.
References for IR protocols:[23][24][25][26][27]
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For this compound (C₁₂H₁₅N₃O), the monoisotopic mass is calculated to be 217.1215 g/mol .
Predicted Mass Spectrum (Electrospray Ionization - ESI)
ESI is a soft ionization technique that typically yields the protonated molecular ion, [M+H]⁺. This is especially effective for molecules like the target compound, which contains basic nitrogen atoms that are readily protonated.
-
Predicted Molecular Ion Peak: In positive ion mode, the base peak or a very prominent peak is expected at m/z 218.1293 , corresponding to [C₁₂H₁₆N₃O]⁺.
Predicted Fragmentation Pathway
Tandem MS (MS/MS) of the m/z 218.1 ion would induce fragmentation. The most likely fragmentation pathways involve the cleavage of the most labile bonds, particularly the ether linkage and the ethyl chain.
Caption: Plausible ESI-MS/MS fragmentation pathway for the [M+H]⁺ ion of the target molecule.[28][29][30][31][32]
Experimental Protocol: ESI Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, typically a mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[33][34]
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets. Heated nitrogen gas is used to assist in desolvation.
-
Mass Analysis: The resulting gas-phase ions are guided into the mass analyzer (e.g., TOF, Orbitrap, or Quadrupole).
-
Data Acquisition: Acquire a full scan mass spectrum in positive ion mode to observe the [M+H]⁺ ion. For structural analysis, perform a product ion scan (MS/MS) by isolating the m/z 218.1 precursor ion and subjecting it to collision-induced dissociation (CID).
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic characterization of 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine. The predicted NMR, IR, and MS data collectively offer a unique spectral signature that is directly correlated with its molecular structure. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen backbone, the IR spectrum will confirm the presence of key functional groups (amine, ether, aromatics), and mass spectrometry will verify the molecular weight and provide insight into substructural components through fragmentation. The included experimental protocols represent field-proven, standardized methodologies for obtaining high-fidelity data, ensuring that when this compound is synthesized, its empirical analysis can be robustly validated against these authoritative predictions.
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